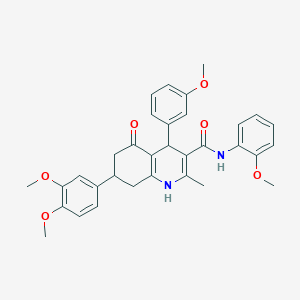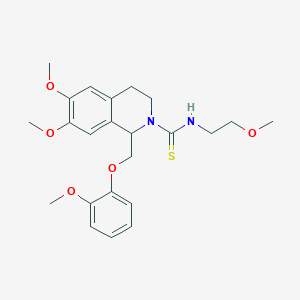![molecular formula C22H15N3OS B14997858 N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)-2-naphthamide](/img/structure/B14997858.png)
N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of thiophene and naphthalene moieties in the structure adds to its chemical versatility and potential for various applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]NAPHTHALENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under hydrogenation conditions.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazo[1,2-a]pyridine derivatives, and substituted naphthalene derivatives .
Applications De Recherche Scientifique
N-[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]NAPHTHALENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of N-[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Known for their broad spectrum of biological activities.
Thiophene derivatives: Widely studied for their electronic properties and medicinal applications.
Naphthalene derivatives: Used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Uniqueness
N-[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]NAPHTHALENE-2-CARBOXAMIDE is unique due to its combined structural features, which confer a distinct set of chemical and biological properties. The integration of thiophene, imidazo[1,2-a]pyridine, and naphthalene moieties results in a compound with enhanced stability, reactivity, and potential for diverse applications .
Propriétés
Formule moléculaire |
C22H15N3OS |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H15N3OS/c26-22(17-11-10-15-6-1-2-7-16(15)14-17)24-21-20(18-8-5-13-27-18)23-19-9-3-4-12-25(19)21/h1-14H,(H,24,26) |
Clé InChI |
PKRQQAGYXAEKLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14997783.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B14997784.png)
![Ethyl 6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14997794.png)

![4-(3,4-dihydroxyphenyl)-3-methyl-1,7-diphenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14997817.png)
![N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B14997820.png)

![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylpropanamide](/img/structure/B14997827.png)

![2-(5-bromofuran-2-yl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14997833.png)
![6-(2-chlorobenzyl)-3-[(3,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14997839.png)
![8-(3-methoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14997843.png)
![Ethyl 4-({2-[(2,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B14997844.png)
![2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14997850.png)
